molecular formula C13H19ClN2O3 B595172 Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217692-66-4

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B595172
CAS No.: 1217692-66-4
M. Wt: 286.756
InChI Key: JLVANPPTBNGFRW-MNMPKAIFSA-N
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Description

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol. It features two stereogenic centers at the 3R and 5R positions, a hydroxymethyl substituent at C5, and a benzyl carbamate group at C2. The compound is typically stored under inert conditions at 2–8°C due to its sensitivity to hydrolysis and oxidation . Its structural rigidity and polar functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral catalysts or bioactive molecule precursors.

Properties

IUPAC Name

benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-MNMPKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662605
Record name Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217692-66-4
Record name Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Carbamate Formation: The carbamate moiety is formed by reacting the hydroxymethyl pyrrolidine with benzyl chloroformate under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxymethyl and carbamate groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Isomers

(a) Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride
  • Key Difference : The stereochemistry at C5 is inverted (5S instead of 5R).
  • Impact : The (3R,5S) isomer (CAS 1194057-62-9) has distinct spatial arrangement, altering its interaction with biological targets. For example, enantiomeric purity is critical for receptor binding in drug candidates .
  • Data :

    Property (3R,5R) Isomer (3R,5S) Isomer
    Molecular Weight 286.75 286.756
    CAS Number 1217751-87-5 1194057-62-9
    Stereocenters 3R,5R 3R,5S
(b) Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride
  • Key Difference : This racemic mixture (CAS 1217751-87-5) contains both (3S,5R) and (3R,5R) configurations.
  • Impact : Reduced enantiomeric purity limits its utility in asymmetric synthesis compared to the pure (3R,5R) form .

Substituent Variations

(a) Benzyl (3-(Trifluoromethyl)pyrrolidin-3-yl)carbamate Hydrochloride
  • Key Difference : The hydroxymethyl group is replaced with a trifluoromethyl (-CF₃) substituent.
  • However, it reduces hydrogen-bonding capacity compared to the hydroxymethyl group, affecting solubility (e.g., logP increases by ~1.5 units) .
(b) Tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride
  • Key Difference : The benzyl carbamate is replaced with a tert-butyl carbamate (Boc) group.
  • Impact: The Boc group offers superior stability under basic conditions but requires acidic deprotection (e.g., TFA), unlike the benzyl group, which is removed via hydrogenolysis .

Heterocyclic Analogues

(a) BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
  • Key Difference: Incorporates a quinazolinone-furan heterocyclic system.
  • Impact : The extended π-system enhances UV absorption (λₘₐₓ ~270 nm) and may confer anticancer activity via kinase inhibition, unlike the simpler pyrrolidine backbone of the target compound .
(b) (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride
  • Key Difference : Lacks the benzyl carbamate group and includes a methyl substituent on the pyrrolidine nitrogen.
  • Impact : Increased basicity (pKa ~8.5 vs. ~7.2 for the target compound) due to the N-methyl group, altering pharmacokinetics .

Key Research Findings

  • Solubility : The (3R,5R) isomer exhibits higher aqueous solubility (~15 mg/mL) than its (3R,5S) counterpart (~8 mg/mL) due to optimized hydrogen-bonding networks .
  • Biological Activity: Pyrrolidine derivatives with hydroxymethyl groups show promise as protease inhibitors, with IC₅₀ values in the nanomolar range for targets like HIV-1 protease .
  • Safety : Hazard statements (H302, H315, H319, H335) are common across benzyl carbamates, necessitating strict handling protocols .

Biological Activity

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine core substituted with a hydroxymethyl group and a benzyl carbamate moiety. Its molecular formula is C12H16ClN2O3C_{12}H_{16}ClN_{2}O_{3}, and it features a chiral center at the pyrrolidine ring, which may influence its biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

Studies have suggested that related compounds can modulate inflammatory pathways. For example, benzyl carbamates have been noted for their ability to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

3. Neuroprotective Activity

Some pyrrolidine derivatives are explored for neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

StudyFindings
Study 1 A study demonstrated that similar pyrrolidine derivatives inhibited the growth of Staphylococcus aureus, suggesting potential as antimicrobial agents .
Study 2 Another investigation into the anti-inflammatory properties revealed that compounds with a similar structure reduced TNF-alpha levels in vitro .
Study 3 Research focusing on neuroprotection showed that certain derivatives improved cell viability in models of oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to neuroprotective effects.
  • Oxidative Stress Reduction : Antioxidant properties help mitigate cellular damage from reactive oxygen species.

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